N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenylbutanamide
Description
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenylbutanamide is a synthetic organic compound characterized by a pyrazole core substituted with a cyclopropyl group and a methyl moiety at the 5- and 1-positions, respectively. The pyrazole ring is linked via a methylene bridge to a 2-phenylbutanamide group. Structural analogs in the evidence (e.g., ) imply that such compounds are typically synthesized via coupling reactions involving acyl chlorides or activated carboxylic acids with amine-containing intermediates .
Properties
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-3-16(13-7-5-4-6-8-13)18(22)19-12-15-11-17(14-9-10-14)21(2)20-15/h4-8,11,14,16H,3,9-10,12H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVMCRUMUWQXGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=NN(C(=C2)C3CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenylbutanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: The initial step involves the synthesis of the pyrazole ring, which can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the cyclopropyl group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.
Attachment of the phenylbutanamide moiety: The final step involves the coupling of the pyrazole derivative with a phenylbutanamide precursor, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., NaCl), hydroxyl groups (e.g., NaOH)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenylbutanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammation.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with several analogs documented in the evidence. A comparative analysis is provided below:
Key Observations:
Pyrazole Modifications: The cyclopropyl group in the target compound (vs. The absence of electron-withdrawing groups (e.g., CF₃ in ) suggests lower metabolic stability compared to halogenated analogs .
Butanamide Variations :
- The 2-phenylbutanamide group in the target compound lacks polar substituents (e.g., methoxy in ), which could limit solubility but improve membrane permeability .
- Stereochemical complexity in analogs highlights the importance of chirality in biological activity, though the target compound’s stereochemistry is unspecified .
Synthetic Feasibility :
- The target compound’s synthesis likely follows routes similar to and , involving pyrazole alkylation followed by amide coupling. However, cyclopropane introduction may require specialized reagents (e.g., cyclopropanation agents) .
Research Findings and Limitations
- Structural Characterization: Analogous compounds (e.g., ) are typically characterized via ¹H/¹³C NMR, IR, and X-ray crystallography (using SHELX software, as noted in ) . The target compound’s crystallinity and hydrogen-bonding patterns (critical for solid-state stability) remain unstudied but could be inferred using Etter’s graph-set analysis () .
- Biological Data: No direct pharmacological studies are available. However, pyrazole-butanamides in –7 are associated with agrochemical and therapeutic applications, suggesting the target compound may share similar bioactivity profiles .
Biological Activity
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenylbutanamide is a compound of interest due to its potential pharmacological activities. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 272.35 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₀N₄O |
| Molecular Weight | 272.35 g/mol |
| LogP | 3.12 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
Biological Activity
Pharmacological Profile:
Research indicates that compounds containing pyrazole moieties exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific activities of this compound can be summarized as follows:
- Anti-inflammatory Activity : Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation. Studies have shown that similar compounds effectively reduce inflammatory markers in vitro.
- Analgesic Effects : Compounds targeting neurotensin receptors have been shown to exert analgesic effects across various nociceptive modalities, suggesting that this compound may also possess pain-relieving properties .
- Anticancer Potential : Some pyrazole derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating potential as anticancer agents. The mechanism often involves the induction of apoptosis in cancer cells .
Synthesis
The synthesis of this compound typically involves multi-step reactions:
- Formation of Pyrazole Ring : The initial step often includes the reaction of hydrazine derivatives with appropriate carbonyl compounds to form the pyrazole structure.
- Amidation Reaction : The subsequent reaction involves coupling the pyrazole with a phenylbutanamide derivative through standard amidation techniques.
Case Studies and Research Findings
Recent studies have evaluated the biological activity of related pyrazole compounds, providing insights into their potential applications:
Study 1: Anti-inflammatory Effects
A study published in the Chinese Journal of Organic Chemistry demonstrated that certain pyrazole derivatives exhibited significant inhibition of COX enzymes, leading to reduced inflammatory responses in animal models .
Study 2: Anticancer Activity
In vitro assays showed that pyrazole derivatives could induce apoptosis in various cancer cell lines, suggesting their potential as chemotherapeutic agents. One compound in particular demonstrated IC50 values in the low micromolar range against breast cancer cells .
Study 3: Analgesic Properties
Research focusing on neurotensin receptor interactions revealed that certain analogs of pyrazole derivatives provided effective pain relief in models of neuropathic pain, supporting the hypothesis that this compound may share similar properties .
Q & A
Q. Can hydrogen-bonding motifs in the crystal structure inform solubility enhancement?
Q. What dynamic NMR techniques elucidate conformational flexibility in solution?
- Methodological Answer : Variable-temperature NMR (-50°C to +50°C) identifies rotameric equilibria (e.g., amide bond rotation). NOESY/ROESY reveals through-space correlations between cyclopropane and phenyl groups, while T₁/T₂ relaxation times quantify molecular tumbling rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
